N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O/c22-16-8-2-4-10-18(16)25-21(26)15-13-20(19-11-5-6-12-23-19)24-17-9-3-1-7-14(15)17/h1-13H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXGHKNYJAPRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated quinoline compound in the presence of a palladium catalyst.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the quinoline compound.
Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups enable modifications that can lead to new compounds with desirable properties.
Biology
The compound has been investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can interact with biological macromolecules such as DNA and proteins, influencing their function.
Medicine
Research has highlighted its potential therapeutic effects:
- Anticancer Activity : In vitro studies have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The IC50 values indicate effective inhibition of cell proliferation:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 1.04 |
| HT-29 | 0.85 |
| U87MG | 1.20 |
The compound's mechanism of action may involve inhibition of specific kinases associated with cancer progression or binding to DNA, leading to apoptosis in cancer cells.
Industry
In industrial applications, this compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes due to its favorable electronic properties.
Anticancer Research
A study published in 2016 explored the anticancer properties of quinoline derivatives, including this compound. The findings indicated that this compound exhibits potent antiproliferative activity against various cancer cell lines, supporting its potential as a therapeutic agent in oncology .
Antimalarial Activity
Another investigation focused on quinoline derivatives' antiplasmodial activity against Plasmodium falciparum. The study revealed that modifications in the quinoline structure could enhance potency and selectivity for malaria treatment. While this compound was not the primary focus, it represents a structural class with promising antimalarial properties .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s quinoline-4-carboxamide scaffold is shared with several analogs, but variations in substituents lead to distinct physicochemical and biological properties:
Key Observations:
- Fluorine vs. Bromine/Hydroxyl : The 2-fluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas bromine (in ) increases steric hindrance, and hydroxyl (in ) introduces polarity.
- Pyridine Position : Pyridin-2-yl (target and ) may favor specific binding conformations compared to pyridin-3-yl () or pyridin-4-yl ().
Crystallographic and Computational Analysis
- Structural Validation : Tools like SHELX () and SIR97 () are widely used for crystallographic refinement of similar compounds, ensuring accurate structural determination .
- Electron-Deficient Moieties : The 2-fluorophenyl group may influence crystal packing via halogen bonding, as seen in ’s cyclopropane derivatives .
Biological Activity
N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with a fluorophenyl group and a pyridine moiety, which enhances its lipophilicity and metabolic stability. These structural characteristics are crucial for its biological interactions and potential efficacy as a therapeutic agent.
This compound exhibits its biological activity primarily through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes or receptors involved in cellular processes, such as kinases associated with cancer progression.
- Interaction with Biological Macromolecules : Its ability to bind to DNA or proteins can lead to apoptosis in cancer cells or inhibit bacterial growth, making it a candidate for anti-cancer and anti-infective therapies .
Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated:
- Cytotoxicity Against Cancer Cell Lines : The compound shows promising antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 1.04 |
| HT-29 | 0.85 |
| U87MG | 1.20 |
Antimicrobial Activity
The quinoline derivatives have also been evaluated for their antimicrobial properties. Preliminary findings suggest that this compound exhibits activity against various bacterial strains, indicating potential applications in treating infections.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the para position of the phenyl ring is significant for enhancing biological activity. SAR studies have shown that halogenated derivatives generally possess improved potency compared to their non-halogenated counterparts. For instance, compounds with fluorine substitution at specific positions often demonstrate enhanced antitumor activity .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the quinoline class:
- Study on Quinoline Derivatives : A series of 6,7-disubstituted quinoline derivatives were synthesized and evaluated for their activity against c-Met kinase and various cancer cell lines. Compounds with fluorine substitution exhibited potent antiproliferative effects, reinforcing the significance of halogenation in enhancing biological efficacy .
- Molecular Docking Studies : Computational analyses using molecular docking have predicted favorable binding interactions of this compound with target proteins involved in cancer progression, suggesting a mechanism through which the compound exerts its anticancer effects.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of quinoline precursors with fluorophenyl and pyridinyl substituents. A common challenge is controlling regioselectivity during cyclization. Evidence from analogous compounds suggests using continuous flow reactors to improve efficiency and reduce side products . For example, PyBOP-mediated coupling in DMF with N-methylmorpholine (NMM) as a base has been effective for carboxamide formation in similar quinoline derivatives, yielding ~59% under optimized conditions . Purification via reverse-phase HPLC (e.g., Zorbax SB-C18 column with gradient elution) is critical for isolating the target compound from byproducts .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The fluorophenyl group exhibits distinct splitting patterns (e.g., meta-fluorine coupling in aromatic regions). Pyridin-2-yl protons resonate as a doublet of doublets (~δ 8.5–9.0 ppm) due to J-coupling with adjacent protons .
- ESI-MS : Expected molecular ion [M+H]⁺ should match the exact mass (e.g., m/z ~377 for C₂₁H₁₅FN₃O). Fragmentation patterns (e.g., loss of CO or fluorophenyl moieties) validate the carboxamide backbone .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Start with high-throughput enzyme inhibition assays (e.g., fluorescence-based kinase or protease screens) due to the compound’s quinoline core, which often targets ATP-binding pockets. For receptor modulation, radioligand binding assays (e.g., G-protein-coupled receptors like GPR55) can assess affinity, as seen in structurally related quinoline carboxamides . Dose-response curves (IC₅₀/EC₅₀) should be generated using at least triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact target selectivity and potency?
- Methodological Answer : Perform comparative SAR studies using analogs (e.g., N-(4-chlorophenyl)-quinoline derivatives). Fluorine’s electronegativity enhances membrane permeability and metabolic stability but may reduce π-π stacking in hydrophobic binding pockets. Computational docking (AutoDock Vina or Schrödinger) can predict binding modes, while in vitro assays (e.g., cytochrome P450 inhibition) quantify metabolic differences . Contradictory evidence exists: some studies report fluorine improving IC₅₀ values by 2–3 fold in kinase assays, while others note reduced off-target effects with bulkier substituents .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Variability in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) can alter results. Replicate experiments under identical conditions .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis markers in cancer lines) .
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., pIC₅₀) and exclude outliers from low-purity batches (<95% by HPLC) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use QikProp or SwissADME to estimate logP (target ~3.5 for blood-brain barrier penetration), solubility (AlogPS), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GPR55) over 100 ns to identify stable binding conformers. For example, the pyridin-2-yl group may form hydrogen bonds with Asp³.²⁹⁰ in GPR55’s transmembrane helix .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., replacing fluorine with trifluoromethyl) to prioritize synthetic targets .
Q. What advanced analytical methods characterize its stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) stress. Monitor degradation via UPLC-MS/MS; quinoline rings are prone to photooxidation .
- Plasma Stability Assays : Incubate in human plasma (37°C, 24 hr) and quantify remaining compound using LC-MS. Fluorophenyl derivatives often show >80% stability due to reduced esterase susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
